N-2-Chloroethyl-N-methylaziridinium
Overview
Description
N-2-Chloroethyl-N-methylaziridinium is a chemical compound with the molecular formula C5H11ClN+. It is known for its unique structure, which includes a chloroethyl group and a methylaziridinium ion. This compound has significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-2-Chloroethyl-N-methylaziridinium can be synthesized through the reaction of N-methylaziridine with 2-chloroethanol under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-2-Chloroethyl-N-methylaziridinium undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce N-alkyl derivatives, while oxidation reactions can lead to the formation of N-oxide compounds.
Scientific Research Applications
N-2-Chloroethyl-N-methylaziridinium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of aziridinium ions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-2-Chloroethyl-N-methylaziridinium involves its interaction with nucleophiles in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging cellular components.
Comparison with Similar Compounds
N-2-Chloroethyl-N-methylaziridinium can be compared with other similar compounds, such as:
N-2-Chloroethyl-N-methylamine: This compound has a similar structure but lacks the aziridinium ion, resulting in different chemical properties and reactivity.
N-2-Chloroethyl-N-methylpyrrolidinium: This compound contains a pyrrolidinium ion instead of an aziridinium ion, leading to variations in its biological activity and applications.
Uniqueness: The unique structure of this compound, particularly the presence of the aziridinium ion, distinguishes it from other similar compounds
Properties
IUPAC Name |
1-(2-chloroethyl)-1-methylaziridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN/c1-7(3-2-6)4-5-7/h2-5H2,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMDBBLXXQCZLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36375-20-9 (chloride) | |
Record name | N-2-Chloroethyl-N-methylaziridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90205603 | |
Record name | N-2-Chloroethyl-N-methylaziridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57-54-5 | |
Record name | N-2-Chloroethyl-N-methylaziridinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-2-Chloroethyl-N-methylaziridinium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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